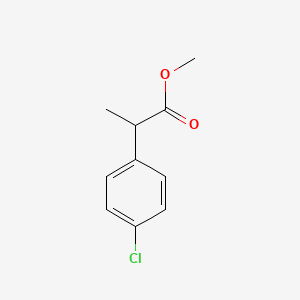
Methyl 2-(4-chlorophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(4-chlorophenyl)propanoate is a useful research compound. Its molecular formula is C10H11ClO2 and its molecular weight is 198.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-(4-chlorophenyl)propanoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where 4-chlorophenyl derivatives react with methyl esters. For example, methyl 2-bromo-2-methylpropanoate reacts with 4-chloroaniline in dimethylformamide (DMF) using potassium carbonate as a base to deprotonate the amine, enhancing nucleophilicity . Reaction temperature (typically 80–100°C) and solvent polarity significantly affect yield. Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate eluent) is recommended to isolate the product .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key signals include the ester methyl group (δ ~3.6–3.8 ppm in ¹H NMR) and the aromatic protons (δ ~7.2–7.4 ppm for para-substituted chlorophenyl groups). Fourier-Transform Infrared (FTIR) spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹) and C-Cl bonds (~750 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (e.g., m/z 228 for [M+H]⁺) .
Q. What are the common impurities in this compound synthesis, and how are they detected?
- Methodological Answer : By-products like unreacted 4-chloroaniline or bromoester intermediates may persist. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) or Liquid Chromatography-Mass Spectrometry (LC-MS) can resolve these impurities. For example, Impurity M(EP) (a hydroxylated derivative) is identified via retention time shifts and MS fragmentation patterns .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in medicinal chemistry applications?
- Methodological Answer : The 4-chlorophenyl group provides electron-withdrawing effects, enhancing electrophilicity at the ester carbonyl for nucleophilic attacks (e.g., hydrolysis or aminolysis). Steric hindrance from the methyl group adjacent to the ester slows reaction kinetics, requiring catalysts like DMAP (4-dimethylaminopyridine) for acylation reactions. Computational studies (DFT) can model charge distribution to predict reactivity .
Q. What strategies resolve contradictory data in spectroscopic analysis of this compound derivatives?
- Methodological Answer : Discrepancies in NMR shifts may arise from solvent polarity or impurities. For example, residual DMF in crude samples can obscure ¹H NMR signals. Lyophilization or repeated washing with non-polar solvents removes such artifacts. For ambiguous MS peaks, tandem MS (MS/MS) or isotope labeling clarifies fragmentation pathways .
Q. How can enantiomeric purity of this compound derivatives be assessed for chiral drug development?
- Methodological Answer : Chiral HPLC using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases resolves enantiomers. Circular Dichroism (CD) spectroscopy confirms absolute configuration. For racemic mixtures, enzymatic resolution (e.g., lipase-catalyzed hydrolysis) selectively cleaves one enantiomer .
Q. What are the challenges in scaling up this compound synthesis for preclinical studies?
- Methodological Answer : Batch-to-batch variability in yield arises from exothermic side reactions (e.g., ester hydrolysis). Continuous flow reactors improve heat dissipation and reproducibility. Green chemistry approaches, such as replacing DMF with cyclopentyl methyl ether (CPME), reduce environmental impact while maintaining efficiency .
Properties
Molecular Formula |
C10H11ClO2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
methyl 2-(4-chlorophenyl)propanoate |
InChI |
InChI=1S/C10H11ClO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7H,1-2H3 |
InChI Key |
UGCFDZODATURDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














